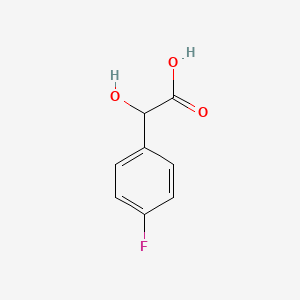

4-Fluoromandelic acid

描述

Significance of α-Hydroxy Acids in Organic Synthesis and Pharmaceutical Science

Alpha-hydroxy acids (AHAs) are a class of carboxylic acids that feature a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.org This structural arrangement imparts unique reactivity, making them valuable intermediates in organic synthesis. fiveable.me AHAs like glycolic acid, lactic acid, and mandelic acid serve as precursors in the industrial-scale preparation of various compounds, including polymers and pharmaceuticals. wikipedia.orgresearchgate.net For instance, they can be used to synthesize aldehydes through oxidative cleavage. wikipedia.org In the pharmaceutical industry, AHAs are not only used as building blocks for complex molecules but also for their own therapeutic properties, particularly in dermatology. researchgate.net

Importance of Chirality and Enantioselectivity in Chemical Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmaceutical science. rsc.orgnumberanalytics.com The two mirror-image forms of a chiral molecule are called enantiomers. numberanalytics.com While enantiomers have identical physical properties in an achiral environment, they can exhibit vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. bath.ac.ukmdpi.com This means that one enantiomer of a drug may be therapeutically active, while the other may be inactive or even cause adverse effects. numberanalytics.comnih.gov Therefore, the ability to produce a specific enantiomer, a process known as enantioselective synthesis, is of critical importance in drug discovery and development to ensure safety and efficacy. rsc.orgnih.gov The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the need to characterize the stereochemistry of chiral drugs early in their development. nih.gov

Overview of Fluorinated Organic Compounds in Contemporary Research

Fluorinated organic compounds have gained significant traction in modern research, with applications spanning materials science, agrochemicals, and pharmaceuticals. nih.govwikipedia.org The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. tandfonline.com Key effects of fluorination include increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity and bioavailability. tandfonline.commdpi.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The unique properties conferred by fluorine make it a valuable tool for medicinal chemists in designing more potent and effective drugs. mdpi.com

Research Context of 4-Fluoromandelic Acid within Halogenated Mandelic Acids

This compound is a member of the halogenated mandelic acid family, which are derivatives of mandelic acid containing one or more halogen atoms. ontosight.ainih.gov These compounds are important as chiral building blocks and resolving agents in the synthesis of pharmaceuticals and other fine chemicals. nih.gov Research on halogenated mandelic acids often focuses on methods for their synthesis and, crucially, their resolution into single enantiomers. nih.govscilit.commdpi.com The position and type of halogen substituent on the benzene (B151609) ring can significantly influence the properties and reactivity of the molecule, as well as the effectiveness of chiral resolution methods. nih.govmdpi.com this compound, in particular, has been a subject of studies involving enantiospecific crystallization and enzymatic resolution, highlighting its importance in the development of stereoselective synthetic methodologies. nih.govglobethesis.com

Chemical Profile of this compound

The distinct properties of this compound are defined by its chemical structure and physical characteristics.

| Property | Value |

| IUPAC Name | 2-(4-fluorophenyl)-2-hydroxyacetic acid nih.gov |

| CAS Number | 395-33-5 nih.gov |

| Molecular Formula | C₈H₇FO₃ nih.govchemsrc.com |

| Molecular Weight | 170.14 g/mol fishersci.ca |

| Melting Point | 136-137 °C chemsrc.com |

| Boiling Point | 322.4±27.0 °C at 760 mmHg chemsrc.com |

| Density | 1.4±0.1 g/cm³ chemsrc.com |

Synthesis and Resolution of this compound

The synthesis of this compound can be achieved through various chemical pathways. ontosight.ai One common approach involves the fluorination of mandelic acid or the use of fluorinated starting materials in the synthesis of mandelic acid derivatives. ontosight.ai The resulting product is typically a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

Given the importance of chirality, the resolution of this racemic mixture is a critical step for many of its applications. Several methods have been developed for this purpose:

Chiral Resolution by Diastereomeric Salt Formation: This classic method involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by crystallization. google.comlibretexts.org Chiral amines like (R)-(+)-1-(1-naphthyl)ethylamine have been used for this purpose with related halogenated mandelic acids. google.com

Enantiospecific Co-crystallization: A newer technique involves the use of a chiral resolving agent to selectively form a co-crystal with one of the enantiomers. For instance, levetiracetam (B1674943) has been shown to selectively co-crystallize with the (R)-enantiomer of this compound. nih.govmdpi.com

Enzymatic Resolution: Biocatalytic methods using enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer, allowing for the separation of the two. globethesis.com Studies have investigated the use of lipase-catalyzed transesterification to resolve this compound. globethesis.com The efficiency of this method can be influenced by factors such as the choice of enzyme, solvent, and acyl donor. globethesis.com

Applications of this compound in Scientific Research

The unique properties of this compound, particularly its chirality and fluorination, make it a valuable tool in several areas of scientific research.

Chiral Resolving Agent

Optically active mandelic acid and its derivatives are widely used as chiral resolving agents to separate the enantiomers of racemic compounds. sbq.org.brcore.ac.uk The acidic nature of the carboxyl group allows it to form diastereomeric salts with racemic bases, which can then be separated.

Precursor in the Synthesis of Other Chiral Compounds

Enantiomerically pure this compound serves as a valuable chiral building block in asymmetric synthesis. researchgate.net It has been utilized as a precursor in the synthesis of complex molecules, including pharmaceutical intermediates. For example, enantiomerically pure this compound chloride was a key component in the synthesis of a thrombin inhibitor. acs.orgthieme-connect.com

Substrate in Enzymatic Studies

This compound is also used as a substrate in enzymatic studies to investigate the stereoselectivity of enzymes. globethesis.com By observing how an enzyme interacts with the (R) and (S) enantiomers of this compound, researchers can gain insights into the enzyme's mechanism and substrate specificity. These studies are crucial for the development of new biocatalysts for use in industrial chemical processes. acs.org

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCMOQXHIDWDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314910 | |

| Record name | 4-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-33-5 | |

| Record name | 4-Fluoromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-alpha-hydroxybenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 395-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoromandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Synthesis of 4 Fluoromandelic Acid

Asymmetric Synthesis Approaches for 4-Fluoromandelic Acid Enantiomers

The production of single-enantiomer this compound is of significant interest due to its application as a chiral building block in the pharmaceutical industry. Various asymmetric synthesis strategies have been explored to obtain the desired enantiomerically pure forms of this compound.

Organocatalytic Strategies for Enantioenriched Mandelic Acid Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering an alternative to metal-based catalysts. nih.gov These small organic molecules can effectively catalyze a wide range of chemical transformations with high enantioselectivity. nih.gov While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general principles of organocatalysis are applicable. For instance, cinchona alkaloids and proline derivatives are known to be effective organocatalysts in various asymmetric reactions. nih.gov The synthesis of functionalized pyrazolones, for example, has been achieved with high enantioselectivity using organocatalytic methods. semanticscholar.org The development of novel organocatalysts, including those based on squaric acid and taurine, continues to expand the scope of these methodologies. nih.govsemanticscholar.org The application of these catalysts in reactions such as Michael additions and aldol (B89426) reactions provides a pathway to enantioenriched precursors of mandelic acid derivatives. d-nb.inforsc.org

Biocatalytic Approaches for Optically Active Mandelic Acids

Biocatalysis offers a green and highly selective alternative for the synthesis of optically active compounds like this compound. acs.orgresearchgate.net Enzymes, particularly lipases and nitrilases, have demonstrated significant potential in the resolution of racemic mixtures and the asymmetric synthesis of mandelic acid derivatives. acs.orgresearchgate.netsbq.org.br

Enzymatic Kinetic Resolution (EKR) using Lipases

Enzymatic kinetic resolution (EKR) is a widely employed biocatalytic method for separating enantiomers from a racemic mixture. sbq.org.br Lipases are a class of enzymes that have proven to be particularly effective in the kinetic resolution of mandelic acids and their derivatives. sbq.org.brglobethesis.com This process relies on the stereoselective acylation or hydrolysis of one enantiomer by the lipase (B570770), allowing for the separation of the unreacted enantiomer and the newly formed product. sbq.org.brglobethesis.com

Lipase-catalyzed transesterification is a key strategy for the kinetic resolution of racemic mandelic acids. globethesis.com In this reaction, an acyl donor, such as vinyl acetate (B1210297) or vinyl propionate, is used to selectively acylate one of the enantiomers of the mandelic acid in the presence of a lipase. globethesis.com For the resolution of this compound, optimal conditions have been identified using vinyl acetate as the acyl donor. globethesis.com The reaction generally follows a ping-pong bi-bi mechanism, where the lipase first reacts with the acyl donor to form an acyl-enzyme intermediate, which then acylates the mandelic acid enantiomer. nih.gov

A study on the kinetic resolution of various halomandelic acids, including this compound, investigated the effectiveness of lipase-catalyzed transesterification. The optimal conditions for the resolution of this compound were determined to be a concentration of 60 mmol/L of vinyl acetate. globethesis.com

Immobilizing lipase on NH2-MIL-53(Fe), a type of MOF, has been shown to improve its catalytic performance and thermal stability in the enantioselective separation of this compound enantiomers. rsc.org The loading capacity of the lipase on this support was found to be 224.5 mg of Pseudomonas fluorescens lipase (PFL) per gram of MOF. researchgate.net Furthermore, modifying the immobilized lipase with polyethylene (B3416737) glycol (PEG) can further enhance its efficiency. cnif.cn The use of immobilized lipases often leads to higher conversion rates and enantiomeric excesses compared to their free counterparts. globethesis.com For instance, the conversion for a reaction using immobilized PFL was 48.9%, while the free PFL only achieved a 15% conversion under the same conditions. globethesis.com

The choice of support material and immobilization method can have a profound impact on the enzyme's properties. Covalent immobilization, while potentially more complex and costly, generally leads to higher stability compared to non-covalent methods. rsc.org However, covalent attachment can sometimes negatively affect the enzyme's activity by altering its conformation or blocking the active site. rsc.org

Table 1: Comparison of Free vs. Immobilized Lipase in the Resolution of 4-bromomandelic acid

| Catalyst | Conversion (%) |

| Free PFL | 15 |

| Immobilized PFL@NH2-UiO-66(Zr) | 48.9 |

Data sourced from a study on the kinetic resolution of halomandelic acid enantiomers. globethesis.com

The efficiency of lipase-catalyzed kinetic resolution is highly dependent on several reaction parameters, including temperature, substrate molar ratio, and reaction time. sbq.org.brnih.govnih.gov The optimization of these parameters is crucial for achieving high conversion rates and enantioselectivity. almacgroup.com

For the resolution of this compound using immobilized Pseudomonas fluorescens lipase on NH2-MIL-53(Fe), the optimal conditions were determined to be a temperature of 50 °C, a vinyl acetate to this compound substrate ratio of 6:1, an immobilized lipase loading of 60 mg, and a reaction time of 12 hours. researchgate.net Another study focusing on the resolution of 3-fluoromandelic acid found that supporting the lipase on Celite significantly improved its activity and stability. acs.org The optimization of reaction conditions is often performed using methodologies like Response Surface Methodology (RSM) to systematically evaluate the effects of multiple parameters. nih.gov

Table 2: Optimal Reaction Conditions for the Resolution of this compound

| Parameter | Optimal Value |

| Temperature | 50 °C |

| Substrate Ratio (VA/4-FMA) | 6:1 |

| Immobilized Lipase Loading | 60 mg |

| Reaction Time | 12 h |

Data from a study using immobilized PFL on NH2-MIL-53(Fe). researchgate.net

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic steps to create efficient and selective reaction pathways. chemrxiv.org For fluorinated mandelic acid derivatives, these protocols often involve the enzymatic resolution of a racemic mixture.

One prominent strategy is the lipase-mediated enzymatic kinetic resolution (EKR). For instance, the resolution of various mandelic acids has been achieved using lipase PS "Amano" SD. acs.org Supporting the lyophilized enzyme on Celite has been shown to significantly enhance both the activity and stability of the lipase in organic media, enabling a robust and scalable resolution of compounds like 3-fluoromandelic acid. acs.org This methodology can be extended to produce a range of optically pure (R)-mandelic acids. acs.org

Another approach involves the kinetic resolution of racemic N-phenylacetyl-4-fluorophenylglycine using immobilized penicillin amidase. nih.gov This process yields (S)-α-amino-4-fluorobenzeneacetic acid with excellent conversion (49.9%) and enantioselectivity (>99.9% e.e.). nih.gov The unreacted N-phenylacetylated substrate can be racemized and recycled, making the process highly efficient. nih.gov While this example produces an amino acid derivative, the principle of enzymatic resolution of a fluorinated phenylacetic acid derivative is directly relevant.

A chemoenzymatic route starting from mandelonitrile (B1675950) (a cyanohydrin) involves a lipase-mediated resolution followed by chemical hydrolysis of the nitrile group. sbq.org.br This strategy allows for the synthesis of both (R)- and (S)-mandelic acid enantiomers in good yields and high enantiomeric excess. sbq.org.br

Table 1: Examples of Chemoenzymatic Synthesis and Resolution of Mandelic Acid Derivatives

| Target Compound/Derivative | Enzyme | Strategy | Key Findings | Reference |

| (R)-3-Fluoromandelic Acid | Lipase PS "Amano" SD on Celite | Enzymatic Kinetic Resolution (EKR) | Supporting the enzyme on Celite improved activity and stability, enabling robust resolution. | acs.org |

| (S)-α-amino-4-fluorobenzeneacetic acid | Immobilized Penicillin Amidase | Kinetic resolution of N-phenylacetyl-4-fluorophenylglycine | Achieved 49.9% conversion and >99.9% e.e.; unreacted substrate can be recycled. | nih.gov |

| (R)- and (S)-Mandelic Acid | Lipase | Kinetic resolution of mandelonitrile followed by chemical hydrolysis | Produced both enantiomers with high enantiomeric excess (94-98% e.e.). | sbq.org.br |

Whole-Cell Biocatalysis for Mandelic Acid Production

Whole-cell biocatalysis is an economical and practical approach for producing chiral compounds, as it avoids the costly processes of enzyme extraction and purification. nih.gov This method has been successfully applied to the production of mandelic acid enantiomers, primarily through the enantioselective hydrolysis of mandelonitrile.

One notable example uses Alcaligenes faecalis ECU0401, which possesses a nitrilase that can hydrolyze various arylacetonitriles into their corresponding acids. nih.gov To overcome the cell's permeability barrier, treatment with cetyltrimethylammonium bromide (CTAB) was optimized, resulting in a 4.5-fold increase in nitrilase activity. nih.gov This whole-cell system converted racemic mandelonitrile into (R)-(-)-mandelic acid with an enantiomeric excess greater than 99.9% and a theoretical yield of 100% through dynamic resolution. nih.gov Immobilizing the cells in calcium alginate allowed for efficient recycling over 20 cycles. nih.gov

Recombinant microorganisms are also widely used. Immobilized cells of a recombinant Escherichia coli strain, which expresses a nitrilase from Pseudomonas putida, have been used to catalyze the hydrolysis of mandelonitrile to (R)-(-)-mandelic acid. nih.govd-nb.info The cells were entrapped in an alginate matrix, and reaction conditions were optimized. nih.govd-nb.info Under optimal conditions in a shake flask (40 °C, pH 8), a nearly 95% conversion of mandelonitrile was achieved. nih.govd-nb.info

Whole-cell biocatalysis can also be used for the kinetic resolution of racemic mandelic acid. A rationally designed mutant of NAD-independent L-lactate dehydrogenase expressed in E. coli cells can selectively oxidize L-mandelic acid, allowing for the production of highly pure D-mandelic acid. d-nb.info

Table 2: Whole-Cell Biocatalysis for Enantioselective Mandelic Acid Synthesis

| Microorganism | Strategy | Substrate | Product | Key Performance Metrics | Reference |

| Alcaligenes faecalis ECU0401 | Enantioselective hydrolysis with dynamic resolution | Racemic Mandelonitrile | (R)-(-)-Mandelic Acid | >99.9% e.e., 100% theoretical yield | nih.gov |

| Recombinant Escherichia coli (expressing P. putida nitrilase) | Stereoselective hydrolysis | Mandelonitrile | (R)-(-)-Mandelic Acid | ~95% conversion (shake flask); ~93% conversion (packed bed reactor) | nih.govd-nb.info |

| Recombinant Escherichia coli (expressing mutant L-iLDH) | Kinetic resolution by enantioselective oxidation | Racemic Mandelic Acid | D-Mandelic Acid | High purity D-mandelic acid | d-nb.info |

Classical Chiral Resolution via Salt Crystallization

Classical chiral resolution via the crystallization of diastereomeric salts remains a fundamental and widely used technique for separating enantiomers. wikipedia.org This method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which ideally have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org

This technique has been successfully applied to halogenated mandelic acids, including this compound (4-FMA). nih.govscilit.com In one study, the chiral resolving agent levetiracetam (B1674943) (LEV) was used to resolve five different halogenated mandelic acids via enantiospecific co-crystallization. nih.govscilit.com The results showed that LEV selectively co-crystallized with the (S)-enantiomers of 2-chloro-, 3-chloro-, 4-chloro-, and 4-bromomandelic acid, but interestingly, it formed a co-crystal with the (R)-enantiomer of this compound. nih.govscilit.com This highlights that the position and type of the halogen substituent can significantly affect the chiral recognition and the configuration of the resulting co-crystal. nih.gov

The resolution efficiency is influenced by factors such as the molar ratio of the resolving agent, the solvent, and the crystallization temperature. nih.govscilit.com For other derivatives like 4-chloromandelic acid, resolving agents such as (R)-phenylethylamine have been used to form diastereomeric salts with significantly different solubilities, allowing for the isolation of optically pure crystals. researchgate.net

Table 3: Chiral Resolution of Halogenated Mandelic Acids using Levetiracetam (LEV)

| Racemic Compound | Resolved Enantiomer (via co-crystal with LEV) | Resolution Performance | Reference |

| This compound (4-FMA) | (R)-4-FMA | Effective resolution, but performance differs from other halogenated acids. | nih.gov |

| 2-Chloromandelic Acid (2-ClMA) | (S)-2-ClMA | Resolution efficiency and %e.e. were much higher than for other tested acids. | nih.gov |

| 3-Chloromandelic Acid (3-ClMA) | (S)-3-ClMA | Successfully separated by LEV. | nih.gov |

| 4-Chloromandelic Acid (4-ClMA) | (S)-4-ClMA | Effectively resolved. | nih.gov |

| 4-Bromomandelic Acid (4-BrMA) | (S)-4-BrMA | Effectively resolved. | nih.gov |

Cyanohydrin Route in Mandelic Acid Synthesis

The cyanohydrin route is a classic and effective method for synthesizing α-hydroxy acids, including mandelic acid and its derivatives. libretexts.org The synthesis typically begins with an aldehyde or ketone, which undergoes a nucleophilic addition of a cyanide anion (from a source like HCN or NaCN) to form a cyanohydrin. libretexts.orglibretexts.org This cyanohydrin intermediate is then hydrolyzed to the corresponding carboxylic acid. youtube.com

In the context of this compound, the synthesis would start from 4-fluorobenzaldehyde (B137897). The key steps are:

Formation of 4-Fluoromandelonitrile : 4-fluorobenzaldehyde reacts with a cyanide source. This is a nucleophilic addition to the carbonyl group. libretexts.org

Hydrolysis to this compound : The nitrile group (-CN) of the resulting 4-fluoromandelonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid group (-COOH). youtube.com

This route is central to many biocatalytic methods, which often use the cyanohydrin (mandelonitrile) as the starting substrate for enzymatic hydrolysis. sbq.org.brnih.govd-nb.info For example, the whole-cell biocatalysis methods described previously utilize nitrilase enzymes to perform the second step (hydrolysis) with high enantioselectivity, converting racemic mandelonitrile into a single enantiomer of mandelic acid. nih.govd-nb.info A chemoenzymatic approach can also start with the kinetic resolution of the cyanohydrin, followed by chemical hydrolysis of the separated enantiomers. sbq.org.br

Fluorination Strategies for Mandelic Acid Derivatives

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. For mandelic acid derivatives, fluorination is typically achieved by using a starting material that already contains the fluorine atom, rather than by direct fluorination of the mandelic acid core. This "late-stage fluorination" on a complex molecule like mandelic acid can be challenging.

The most common strategy for synthesizing this compound is to begin with a commercially available fluorinated precursor, such as 4-fluorobenzaldehyde, and then construct the mandelic acid structure using methods like the cyanohydrin route. libretexts.org

However, research into the synthesis of other fluorinated mandelic acids demonstrates various approaches. For example, ortho- and meta-fluorinated mandelic acids have been synthesized enzymatically. nih.gov Other derivatives, such as 3,5-difluoromandelic acid and 4-trifluoromethylmandelic acid, have also been synthesized and used as building blocks for chiral coordination polymers, indicating that synthetic routes to polyfluorinated analogues exist. tandfonline.com These syntheses invariably rely on appropriately fluorinated aromatic precursors.

Reaction Mechanisms in the Synthesis of this compound and its Derivatives

The synthesis of this compound via the prevalent cyanohydrin route involves fundamental reaction mechanisms of organic chemistry, particularly nucleophilic additions and substitutions.

The cyanohydrin route for this compound showcases two critical nucleophilic reactions:

Nucleophilic Addition : The first step is the formation of 4-fluoromandelonitrile from 4-fluorobenzaldehyde. This reaction is a classic nucleophilic addition to a carbonyl group. libretexts.org The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. libretexts.org This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then protonated (e.g., by HCN or a weak acid) to yield the final cyanohydrin product. libretexts.org

Electronic Effects of the Fluorine Substituent on Reactivity and Selectivity

The presence of a fluorine atom at the para-position of the phenyl ring in this compound introduces significant electronic effects that profoundly influence the molecule's reactivity and the selectivity of its chemical transformations. These effects are primarily dictated by the fundamental properties of fluorine, which is the most electronegative element. mdpi.com

The fluorine substituent exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect decreases the electron density across the molecule, including at the benzylic carbon atom. The C-F bond itself is highly polarized and one of the strongest known covalent bonds. mdpi.com This alteration in electron distribution is a critical factor in the synthetic routes and stereoselective resolutions involving this compound.

Influence on Reactivity

The electron-withdrawing nature of the fluorine atom can modulate the rate of chemical reactions. For instance, in reactions where the benzylic carbon becomes more electron-deficient in the transition state, the fluorine atom can stabilize this state, potentially increasing the reaction rate. Conversely, in mechanisms that involve the formation of an electron-rich intermediate or a benzylic carbocation, the inductive withdrawal of electron density by fluorine would be destabilizing, thereby decreasing the reaction rate compared to non-fluorinated or less electronegatively substituted analogs.

Research into related reactions, such as the Heck reaction with alkenyl fluorides, has shown that electron-withdrawing groups can influence the reactivity of the alkene component. In one study, an electron-rich alkenol reacted significantly faster than an alkenyl fluoride, suggesting that migratory insertion is faster for the more electron-rich alkene. nih.gov This highlights how the electronic bias imparted by fluorine can govern reaction kinetics.

Influence on Selectivity

The electronic influence of the fluorine substituent is particularly evident in enantioselective processes, where it can dictate the stereochemical outcome. A notable example is the chiral resolution of halogenated mandelic acids using levetiracetam (LEV) as a resolving agent. nih.gov

In a comparative study, LEV was used to resolve racemic mixtures of various halogenated mandelic acids via enantiospecific co-crystallization. nih.govresearchgate.net The results demonstrated a distinct difference in selectivity for this compound compared to its chloro- and bromo-substituted counterparts. LEV selectively co-crystallized with the (S)-enantiomers of 2-chloromandelic acid, 3-chloromandelic acid, 4-chloromandelic acid, and 4-bromomandelic acid. nih.gov However, in the case of this compound, the selectivity was reversed, with LEV preferentially co-crystallizing with the (R)-enantiomer. nih.gov

This reversal in enantioselectivity underscores the unique electronic and steric profile of the fluorine atom compared to other halogens. The study concluded that the position and type of the substituent on the racemic compound not only affect the efficiency of the resolution but can also determine the resulting co-crystal configuration. nih.gov

The table below summarizes the selective co-crystallization results with levetiracetam.

Table 1: Enantioselective Co-crystallization of Halogenated Mandelic Acids with Levetiracetam (LEV)

| Racemic Compound | Preferred Enantiomer for Co-crystallization with LEV |

|---|---|

| This compound | (R)-enantiomer |

| 2-Chloromandelic acid | (S)-enantiomer |

| 3-Chloromandelic acid | (S)-enantiomer |

| 4-Chloromandelic acid | (S)-enantiomer |

| 4-Bromomandelic acid | (S)-enantiomer |

Data sourced from Molecules, 2021. nih.gov

These findings clearly illustrate that the electronic effects of the fluorine substituent are critical in molecular recognition processes, directly impacting the selectivity of chiral separations. The high electronegativity and small size of fluorine lead to interactions that are distinct from those of other halogens, guiding the formation of diastereomeric complexes and enabling effective, albeit different, enantioselective outcomes.

Chiral Resolution and Enantiomeric Separation of 4 Fluoromandelic Acid

Enantiospecific Co-crystallization Techniques

Enantiospecific co-crystallization is a powerful method for chiral resolution that relies on the formation of diastereomeric co-crystals between a racemic compound and a single enantiomer of a resolving agent. This technique has been successfully applied to the resolution of 4-Fluoromandelic acid.

Use of Chiral Resolving Agents (e.g., Levetiracetam)

A key factor in the success of enantiospecific co-crystallization is the selection of an appropriate chiral resolving agent. Levetiracetam (B1674943) (LEV), an antiepileptic drug, has been identified as an effective resolving agent for various halogenated mandelic acids, including this compound (4-FMA). mdpi.comnih.govscilit.com The presence of hydroxyl and carboxyl groups in halogenated mandelic acids allows them to readily form co-crystals with other compounds like LEV. mdpi.comnih.gov

Research has demonstrated that LEV exhibits stereospecific recognition, selectively co-crystallizing with one enantiomer from the racemic mixture. mdpi.comresearchgate.net In the case of 4-FMA, LEV was found to selectively co-crystallize with the (R)-enantiomer, (R)-4-FMA. mdpi.comnih.govresearchgate.net This is a notable difference from its behavior with other halogenated mandelic acids like 2-chloro-, 3-chloro-, 4-chloro-, and 4-bromomandelic acid, where it preferentially co-crystallizes with the (S)-enantiomers. mdpi.comnih.govresearchgate.net This selective co-crystal formation allows for the separation of the (R)-4-FMA from the (S)-4-FMA, which remains in the liquid phase. nih.gov

Influence of Substituent Type and Position on Co-crystal Configuration and Resolution Efficiency

The type and position of the halogen substituent on the mandelic acid phenyl ring significantly influence both the co-crystal configuration and the efficiency of the resolution process. mdpi.comnih.govscilit.com The selective recognition of (R)-4-FMA by LEV, as opposed to the (S)-enantiomers of other chloro- and bromo-substituted mandelic acids, highlights the profound impact of the substituent. mdpi.comnih.gov

This difference in stereoselectivity indicates that the fluorine atom at the para-position (position 4) of the phenyl ring alters the intermolecular interactions between the mandelic acid enantiomer and the resolving agent, leading to a different co-crystal configuration compared to other halogens at the same or different positions. mdpi.comnih.govresearchgate.net The resolution efficiency for 4-FMA was found to be better than that for 4-chloromandelic acid (4-ClMA) and 4-bromomandelic acid (4-BrMA), further demonstrating the substituent's effect. mdpi.comnih.gov However, under unoptimized conditions, the resolution efficiency for 4-FMA was lower than that for 2-chloromandelic acid (2-ClMA) and 3-chloromandelic acid (3-ClMA). nih.gov

The table below summarizes the results of the co-crystal resolution of various halogenated mandelic acids with Levetiracetam (LEV) under unoptimized conditions, illustrating the impact of substituent type and position.

| Racemic Compound | Resolved Enantiomer in Co-crystal | Optical Purity of Solid Phase (%) | Enantiomeric Excess (%e.e.) of Liquid Phase |

| This compound (4-FMA) | (R)-4-FMA | 90 | 29% ((S)-4-FMA) |

| 2-Chloromandelic acid (2-ClMA) | (S)-2-ClMA | >99 | 75% ((R)-2-ClMA) |

| 4-Chloromandelic acid (4-ClMA) | (S)-4-ClMA | 88 | 23% ((R)-4-ClMA) |

| 4-Bromomandelic acid (4-BrMA) | (S)-4-BrMA | 71 | 21% ((R)-4-BrMA) |

| 3-Chloromandelic acid (3-ClMA) | (S)-3-ClMA | 83 | 63% ((R)-3-ClMA) |

Data sourced from Wang, J.; Peng, Y. et al. Molecules 2021, 26(18), 5536. nih.gov

Investigation of Crystallization Parameters (e.g., equilibrium time, molar ratio, solvent, temperature)

The efficiency of chiral resolution by co-crystallization is highly dependent on several experimental parameters. nih.govscilit.comresearchgate.net Systematic investigation of these factors is crucial for optimizing the process. Studies on halogenated mandelic acids have explored the effects of:

Equilibrium Time: The duration allowed for the system to reach solid-liquid equilibrium can impact the yield and enantiomeric purity of the resulting crystals. For instance, in the resolution of 3-chloromandelic acid, a 12-day equilibrium period was found to be optimal. nih.govresearchgate.net For the resolution of 4-FMA, a 14-day period at -15 °C was utilized. nih.gov

Molar Ratio: The molar ratio of the chiral resolving agent to the racemic compound is a critical factor. researchgate.net Optimizing this ratio ensures efficient formation of the diastereomeric co-crystal. For 3-ClMA, a molar ratio of LEV to the racemate of 55:45 was determined to be optimal. nih.gov

Solvent: The choice of solvent affects the solubility of both the racemate and the co-crystals, thereby influencing the resolution efficiency. researchgate.net Acetonitrile has been used as a suitable solvent in the resolution of halogenated mandelic acids with LEV. nih.govresearchgate.net

Temperature: Crystallization temperature plays a significant role in the thermodynamics and kinetics of co-crystal formation. researchgate.net Lower temperatures often favor crystallization. In the studies involving LEV, crystallization temperatures of -15 °C and -18 °C were employed to facilitate the precipitation of the co-crystals. nih.govresearchgate.net

For the specific resolution of 4-FMA, a procedure involved dissolving the racemate in acetonitrile, adding LEV, heating to dissolve, followed by slow cooling and seeding, and then allowing the solution to stand at -15 °C for 14 days. nih.gov This process yielded a solid co-crystal of (R)-4-FMA and LEV with an optical purity of up to 90%, leaving the mother liquor enriched with (S)-4-FMA to an enantiomeric excess of 29%. nih.gov

Chromatographic Resolution Methods

Chromatographic techniques are indispensable tools for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods employed in the context of this compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for determining the enantiomeric purity (or enantiomeric excess, %e.e.) of chiral compounds. nih.govnih.gov In the studies of co-crystal resolution of this compound, HPLC was the primary method used to measure the optical purity of the solid phase (the co-crystal) and the enantiomeric composition of the remaining liquid phase (the mother liquor). nih.gov

The separation is typically achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times and thus their separation. csfarmacie.cz By comparing the peak areas of the two enantiomers in the chromatogram, a quantitative measure of the enantiomeric ratio can be obtained. csfarmacie.cz For acidic compounds like 4-FMA, the mobile phase composition, including the use of buffers and acidic or basic additives, can be optimized to improve peak shape and enantioselectivity. csfarmacie.cz The precise and accurate data provided by chiral HPLC is essential for evaluating the effectiveness of resolution methods like enantiospecific co-crystallization. nih.govnih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for both analytical and preparative chiral separations. researchgate.netnih.gov It offers several advantages over traditional liquid chromatography, including faster separations and reduced solvent consumption. nih.gov SFC has been reported as a method for the resolution of halogenated mandelic acid enantiomers. researchgate.netdntb.gov.ua

The technique often utilizes polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose, to achieve enantioseparation. nih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. nih.gov The high efficiency and scalability of SFC make it a suitable method for obtaining pure enantiomers of compounds like this compound, particularly for preparative purposes in drug discovery and development. researchgate.netnih.gov

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby eliminating irreversible adsorption of the sample. researchgate.net It relies on the partitioning of a solute between two immiscible liquid phases, one of which is held stationary by a strong centrifugal force while the other is pumped through the column. researchgate.netgoogle.com This technique offers high efficiency, large injection volumes, and a high degree of sample recovery, making it a potentially valuable method for the preparative separation of enantiomers. researchgate.net

While specific studies on the direct application of HSCCC for the chiral resolution of this compound are not extensively documented in publicly available literature, the successful separation of other mandelic acid derivatives by this method suggests its applicability. For instance, racemic mandelic acid and its other halogenated and non-halogenated derivatives have been successfully resolved using HSCCC with chiral selectors added to the stationary or mobile phase. science.gov

The general approach for chiral separation by HSCCC involves the introduction of a chiral selector into the biphasic solvent system. This selector, through stereospecific interactions, forms transient diastereomeric complexes with the enantiomers of the analyte. The differential partitioning of these complexes between the two liquid phases leads to their separation. Common chiral selectors used in HSCCC for the resolution of acidic compounds include hydroxypropyl-β-cyclodextrin and various amino acid derivatives. The success of the separation is highly dependent on the choice of the solvent system and the chiral selector, which must exhibit significant enantioselectivity for the target compound. science.gov

For the separation of aromatic α-hydroxy acids like 4-FMA, a chiral ligand exchange system in HSCCC could be employed. This involves using a metal ion, such as copper (II), and a chiral ligand that form a complex capable of discriminating between the enantiomers. The choice of the organic and aqueous phases, as well as the pH of the aqueous phase, are critical parameters that would need to be optimized to achieve a successful resolution of this compound enantiomers.

Diastereomeric Salt Formation as a Resolution Method

Diastereomeric salt formation is a classical and widely used method for the chiral resolution of racemic acids and bases. mdpi.com The principle of this technique lies in the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. mdpi.com These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.comnih.gov Following separation, the individual diastereomeric salts are treated with an acid or base to regenerate the respective pure enantiomers of the original compound and the resolving agent.

The resolution of halogenated mandelic acids, including this compound, through diastereomeric salt formation has been the subject of several research studies. A variety of chiral resolving agents, primarily chiral amines, have been investigated for their ability to effectively separate the enantiomers of 4-FMA.

One notable study investigated the use of (+)-(1S,2S)-pseudoephedrine as a resolving agent for isomeric fluoromandelic acids. nih.gov The research found that the resolution of 2'-, 3'-, and 4'-fluoromandelic acids with pseudoephedrine in 95% ethanol (B145695) resulted in the formation of both well- and poorly-discriminating diastereomeric salts, which could be hydrated or unsolvated. nih.gov Specifically for this compound, the more soluble (M) (R)-4'-fluoromandelate formed a monoclinic hemihydrate (type a), while the less soluble (L) (S)-4'-fluoromandelate formed an orthorhombic dihydrate (type d). nih.gov The significant differences in the crystal structures and solubilities of these diastereomeric salts enable their separation.

Another approach involves enantiospecific co-crystallization, a technique closely related to diastereomeric salt formation. A study by Wang et al. (2021) demonstrated the successful resolution of several halogenated mandelic acids, including this compound, using levetiracetam (LEV) as a resolving agent. nih.govmdpi.com The research revealed that LEV selectively co-crystallized with the (R)-enantiomer of 4-FMA, while it preferentially formed co-crystals with the (S)-enantiomers of other tested halogenated mandelic acids like 2-chloro-, 3-chloro-, 4-chloro-, and 4-bromomandelic acid. nih.gov This highlights the subtle yet critical influence of the substituent's nature and position on the phenyl ring on the chiral recognition process. The resolution efficiency for 4-FMA was found to be better than that for 4-chloromandelic acid and 4-bromomandelic acid. nih.gov

The selection of the resolving agent and the solvent system are crucial for a successful diastereomeric resolution. The ideal resolving agent should form diastereomeric salts with a significant difference in solubility, allowing for the efficient precipitation of one diastereomer while the other remains in the mother liquor.

Table 1: Research Findings on Diastereomeric Resolution of this compound

| Resolving Agent | Target Enantiomer Precipitated | Key Findings | Reference |

|---|---|---|---|

| (+)-(1S,2S)-Pseudoephedrine | (S)-4-Fluoromandelate (less soluble) | Forms a more soluble (R)-4'-fluoromandelate hemihydrate and a less soluble (S)-4'-fluoromandelate dihydrate in 95% ethanol. | nih.gov |

Derivatives and Analogues of 4 Fluoromandelic Acid in Research

Synthesis and Characterization of Fluoromandelic Acid Derivatives

The synthesis of 4-fluoromandelic acid derivatives often involves modifying its carboxyl or hydroxyl groups to form new functional groups, such as esters and amides. nih.gov A common method for synthesizing ester derivatives is through lipase-catalyzed transesterification. globethesis.com For instance, the enzymatic resolution of this compound has been optimized using vinyl acetate (B1210297) as an acyl donor in methyl tert-butyl ether, catalyzed by lipase (B570770). globethesis.com This process not only produces an ester derivative but also allows for the separation of enantiomers. General methods for forming esters (esterification) and amides typically involve reacting the parent carboxylic acid with an alcohol or amine, respectively, often with an acid catalyst. science-revision.co.ukallen.in

The characterization of these newly synthesized derivatives is crucial to confirm their structure, purity, and physical properties. A suite of analytical techniques is typically employed for this purpose.

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the molecular structure of the derivatives, confirming the successful addition of new functional groups. scielo.org.mx

Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present in the molecule, such as the characteristic C=O stretch of an ester or amide, and the disappearance of the broad O-H stretch from the carboxylic acid. nih.gov

Mass Spectrometry (MS): Used to determine the molecular weight of the new derivative, confirming its chemical formula. nih.gov

X-ray Powder Diffraction (XRPD): For solid derivatives, XRPD is used to analyze the crystalline structure and identify different polymorphic forms. nih.govdatapdf.com

Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine melting points and study phase transitions in solid samples. nih.govdatapdf.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is essential for determining the optical purity and enantiomeric excess (e.e.) of chiral derivatives. nih.gov

Structural Modifications and their Impact on Chemical Behavior

Modifying the structure of this compound, particularly at its carboxylic acid and hydroxyl functional groups, significantly alters its chemical and physical behavior. The introduction of a fluorine atom to the phenyl ring at the para-position already imparts distinct properties compared to unsubstituted mandelic acid, such as increased lipophilicity and altered metabolic stability. ontosight.ai Further modifications build upon this foundation.

One of the most common structural modifications is the conversion of the carboxylic acid group into an ester or an amide. This change has profound effects:

Polarity and Solubility: The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. Converting it to an ester removes the acidic proton, reducing its ability to donate hydrogen bonds. allen.insolubilityofthings.com This typically decreases the molecule's polarity and its solubility in water, while increasing its solubility in nonpolar organic solvents. allen.in

Boiling Point: Carboxylic acids can form strong intermolecular hydrogen bonds, leading to higher boiling points compared to other molecules of similar molecular weight. The conversion to an ester eliminates this specific type of hydrogen bonding between molecules, resulting in lower boiling points and increased volatility. allen.insolubilityofthings.com

Acidity/Basicity: The acidic nature of the parent compound is neutralized upon conversion to an ester or amide. Amide derivatives can introduce a basic nitrogen atom, further altering the acid-base properties of the molecule.

These structural modifications are a key strategy in medicinal chemistry to fine-tune a molecule's pharmacokinetic properties, such as its absorption, distribution, and metabolism. nih.gov For example, converting a drug from a carboxylic acid to an ester (creating a prodrug) can enhance its ability to cross lipid membranes.

Comparative Studies with Other Halogenated Mandelic Acids

The properties of this compound are often understood by comparing them to other halogenated analogues, such as 2-chloromandelic acid, 4-chloromandelic acid, and 4-bromomandelic acid. The type and position of the halogen atom on the phenyl ring significantly influence the molecule's interactions and behavior, particularly in chiral resolution processes.

A key study investigated the resolution of five different halogenated mandelic acids by forming co-crystals with the chiral resolving agent levetiracetam (B1674943) (LEV). nih.govresearchgate.net The results demonstrated that both the halogen type (F, Cl, Br) and its position (ortho-, meta-, para-) have a critical impact on the resolution efficiency and even the configuration of the enantiomer that is preferentially separated. nih.govgrafiati.com

A notable finding was that LEV selectively co-crystallized with the (S)-enantiomers of 2-chloromandelic acid, 3-chloromandelic acid, 4-chloromandelic acid, and 4-bromomandelic acid. nih.govresearchgate.net In contrast, it preferentially co-crystallized with the (R)-enantiomer of this compound, highlighting a distinct stereoselective recognition pattern for the fluorine-substituted compound. nih.govresearchgate.net

The efficiency of the resolution also varied significantly among the analogues. The resolution efficiency for 2-chloromandelic acid was found to be much higher than for the para-substituted chloro, bromo, and fluoro analogues, suggesting that steric and electronic effects from the halogen's position are crucial factors in the co-crystallization process. nih.gov

Another study on enzymatic kinetic resolution via transesterification also showed differences based on the halogen's position on the ring. globethesis.com The study compared 2-fluoro-, 3-fluoro-, and this compound and found that the para-substituted version (4-FMA) had the fastest reaction rate, which was attributed to a combination of electronic effects and lower steric hindrance compared to the ortho- and meta-substituted isomers. globethesis.com

Amino Acid Derivatives of Fluorinated Phenylacetic Acids

This compound is a hydroxylated analogue of 4-fluorophenylacetic acid. The conjugation of amino acids to molecules like these is a recognized strategy in medicinal chemistry to potentially enhance pharmacokinetic properties, improve targeting, or reduce toxicity. mdpi.comnih.gov This is achieved by forming an amide bond between the carboxylic acid group of the parent molecule and the amino group of an amino acid. mdpi.com

The synthesis of these conjugates typically involves standard peptide coupling methods. mdpi.com The carboxylic acid is often "activated" first to make it more reactive, and then it is reacted with the amino group of a protected amino acid. Following the coupling reaction, deprotection steps can yield the final amino acid conjugate. mdpi.com

The rationale for creating these derivatives is based on the biological role of amino acids. Since amino acids are fundamental biological building blocks, conjugating them to a drug molecule can leverage the body's natural transport systems, potentially improving absorption and distribution. mdpi.com The wide variety of amino acid side chains (polar, nonpolar, acidic, basic) also allows for significant structural and functional diversity, enabling chemists to fine-tune the properties of the resulting conjugate. mdpi.comlibretexts.org Studies on cinnamoyl-amino acid conjugates, for example, have shown that the addition of amino acids can increase the efficacy of the parent cinnamic acid derivatives. nih.gov

Table of Compounds Mentioned

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

4-Fluoromandelic Acid as a Building Block in Drug Development

Optically active this compound is recognized as an important pharmaceutical intermediate. Its enantiomers are utilized in the synthesis of more complex chiral molecules, leveraging the existing stereocenter to control the stereochemistry of subsequent reactions. This approach is fundamental in the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

(R)-4-fluoromandelic acid has been identified as a key building block in the synthesis of a crucial intermediate for the thrombin inhibitor AZD8165. AstraZeneca has utilized a classical resolution method on a large scale to obtain the required (R)-enantiomer of this compound for this purpose. The synthesis involves the resolution of racemic this compound using an enantiopure amine, followed by crystallization to achieve high enantiomeric excess. This optically pure (R)-4-fluoromandelic acid is then presumably used in subsequent steps to construct the final drug molecule, highlighting its importance in the development of novel anticoagulants.

While not a direct precursor that is incorporated into the final molecular structure, this compound plays a critical role in the production of the antiepileptic drugs Etiracetam and its S-enantiomer, Levetiracetam (B1674943). Specifically, (R)-4-fluoromandelic acid is employed as a chiral resolving agent. In a process known as enantiospecific co-crystallization, (R)-4-fluoromandelic acid selectively forms a co-crystal with the desired (S)-enantiomer of a racemic precursor to Levetiracetam, allowing for its separation from the unwanted (R)-enantiomer nih.govresearchgate.net. This method is an efficient way to obtain the enantiomerically pure intermediate required for the synthesis of Levetiracetam nih.govresearchgate.net.

The table below summarizes the resolution efficiency of (R)-4-fluoromandelic acid with the Levetiracetam precursor.

| Parameter | Value | Reference |

| Resolving Agent | (R)-4-Fluoromandelic acid | nih.gov |

| Target Compound | (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam precursor) | nih.govresearchgate.net |

| Method | Enantiospecific Co-crystallization | nih.gov |

| Selectivity | Forms co-crystal with the (S)-enantiomer | nih.gov |

A patented method for the synthesis of Ezetimibe, a cholesterol-lowering drug, utilizes R-p-fluoromandelic acid as a starting material google.com. The synthesis involves a multi-step process that includes protection, condensation, ring closure, reduction, bromination, and deprotection steps to yield the final Ezetimibe molecule google.com. This application underscores the utility of this compound as a foundational chiral molecule in the construction of complex pharmaceutical agents.

Chiral Ligand Applications

Optically active halogenated mandelic acids, including this compound, are noted for their potential as chiral ligands researchgate.net. Chiral ligands are instrumental in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. By coordinating to a metal center, a chiral ligand can create a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. While the broader class of halogenated mandelic acids is recognized for this application, specific and detailed examples of this compound acting as a chiral ligand in published asymmetric catalytic reactions are not extensively documented in the reviewed literature.

Potential in Antimicrobial and Anticancer Research

The therapeutic potential of mandelic acid and its derivatives has been a subject of interest in antimicrobial and anticancer research.

In the realm of antimicrobial research, various derivatives of mandelic acid have demonstrated notable activity. For instance, a study on novel 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) thioether moiety revealed significant antifungal activity against several plant pathogenic fungi mdpi.comnih.govmdpi.comnih.govresearchgate.net. Some of these compounds exhibited efficacy superior to the commercial fungicide mandipropamid (B155232) mdpi.comnih.govmdpi.com. The proposed mechanism of action for some of these derivatives involves the disruption of the fungal cell membrane integrity nih.govnih.gov. While these findings are promising for the development of new antifungal agents, the direct antibacterial and broad-spectrum antimicrobial activity of this compound itself is not extensively detailed in the currently available literature. General studies on mandelic acid have shown some antibacterial properties mdpi.com.

With regard to anticancer research, the cytotoxic effects of various chemical compounds are actively being investigated against numerous cancer cell lines. However, specific studies detailing the in-vitro anticancer activity of this compound are not prominently featured in the reviewed scientific literature. Research in this area for mandelic acid derivatives is ongoing, but concrete data on the anticancer potential of this compound remains to be fully elucidated.

The table below summarizes the antifungal activity of selected 4-substituted mandelic acid derivatives.

| Compound ID | Target Fungi | EC50 (mg/L) | Reference |

| E6 | Verticillium dahlia | 12.7 | nih.gov |

| E13 | Gibberella saubinetii | 20.4 | nih.gov |

| E18 | Sclerotinia sclerotiorum | 8.0 | nih.gov |

| T14 | Sclerotinia sclerotiorum | 14.7 | nih.gov |

| T41 | Gibberella saubinetii | 31.0 | nih.gov |

| T41 | Verticillium dahlia | 27.0 | nih.gov |

| T41 | Sclerotinia sclerotiorum | 32.1 | nih.gov |

Influence of Fluorine on Bioavailability and Target Affinity

The strategic incorporation of fluorine into drug candidates, including derivatives of this compound, is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of the fluorine atom can profoundly influence a drug's bioavailability and its binding affinity for its biological target. tandfonline.comtandfonline.comijfans.org

Enhanced Bioavailability through Increased Metabolic Stability

Modulation of Physicochemical Properties

Fluorine's high electronegativity can alter the physicochemical properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa) : As the most electronegative element, fluorine can significantly impact the acidity or basicity of nearby functional groups through its strong electron-withdrawing effects. tandfonline.comnih.gov For instance, it can lower the pKa of nearby amines, reducing their basicity. This can be advantageous, as a less basic compound may exhibit better membrane permeation, leading to improved oral bioavailability. pharmacyjournal.orgtandfonline.com

Improved Target Affinity

The introduction of fluorine can also enhance the binding affinity of a drug to its target protein or enzyme. tandfonline.comtandfonline.com This can occur through several mechanisms:

Direct Interactions : The fluorine atom can participate in favorable non-covalent interactions within the protein's binding site, such as dipole-dipole interactions and weak hydrogen bonds. tandfonline.comnih.gov For example, orthogonal multipolar interactions between the C-F bond and backbone carbonyl groups (C–F···C=O) have been shown to enhance binding affinity. soci.org

Conformational Effects : Fluorine substitution can alter the conformational preferences of a molecule, potentially locking it into a shape that is more complementary to the target's binding site. pharmacyjournal.orgnih.gov This pre-organization can lead to a more potent inhibitory effect.

Altered Electronic Profile : The electron-withdrawing nature of fluorine modifies the electron distribution of the molecule, which can lead to more favorable electrostatic interactions with the target protein. pharmacyjournal.orgnih.gov

The following table summarizes the key effects of fluorine substitution in drug design.

| Parameter Affected | General Effect of Fluorination | Consequence for Drug Candidate |

| Metabolic Stability | Increased | Blocks metabolism at vulnerable sites, increasing half-life and bioavailability. tandfonline.compharmacyjournal.orgnih.gov |

| Lipophilicity | Generally Increased | Can enhance membrane permeability and absorption. pharmacyjournal.orgnih.govtandfonline.com |

| Acidity/Basicity (pKa) | Modulated | Alters ionization state, potentially improving membrane passage. tandfonline.comnih.govtandfonline.com |

| Binding Affinity | Often Increased | Leads to higher potency through enhanced interactions and favorable conformations. tandfonline.comnih.gov |

| Conformation | Can be restricted | Favors a bioactive conformation for better target engagement. pharmacyjournal.orgnih.gov |

Spectroscopic Techniques for Structural Elucidation of this compound and its Co-crystals

Spectroscopic methods provide detailed information about the atomic and molecular structure of this compound and its derivatives.

X-ray Powder Diffraction (XRPD) is a critical technique for the solid-state characterization of crystalline materials. It is instrumental in confirming the formation of a new crystalline phase, such as a co-crystal, by comparing the diffraction pattern of the product to that of the individual starting components. researchgate.neted.ac.uk A unique diffraction pattern for the co-crystal, with peaks at different 2θ angles than the pure compounds, confirms the creation of a new solid phase. researchgate.netresearchgate.net

In studies involving halogenated mandelic acids, XRPD is a primary tool for characterizing co-crystals. For instance, the formation of a co-crystal between (R)-4-Fluoromandelic acid and the resolving agent Levetiracetam was confirmed using XRPD. researchgate.net The resulting diffractogram is unique compared to the patterns of the individual components, providing unambiguous evidence of co-crystallization. researchgate.net This non-destructive technique is essential for phase purity analysis and for solving the crystal structure of materials that cannot be prepared as single crystals. mdpi.comxrpd.eu

Table 1: Representative XRPD Peak Analysis for Co-crystal Confirmation

| Sample | Key Diffraction Peaks (2θ) | Interpretation |

|---|---|---|

| This compound (Pure) | Characteristic peaks for the pure compound | Reference pattern |

| Co-former (e.g., Levetiracetam) | Characteristic peaks for the co-former | Reference pattern |

| Physical Mixture | Superposition of peaks from both pure compounds | No new phase formed |

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive method for probing the local chemical environment of atoms in solid samples. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich structural information. emory.edu Techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution and sensitivity. nih.govresearchgate.net

For this compound and its co-crystals, 13C ssNMR is particularly valuable. Changes in the chemical shifts of carbon atoms upon co-crystallization indicate alterations in the local electronic environment, often due to the formation of hydrogen bonds or other intermolecular interactions. researchgate.net For example, in the characterization of the co-crystal of (R)-4-Fluoromandelic acid with Levetiracetam, shifts in the resonance of the carboxyl carbon and other specific carbons provide direct evidence of the intermolecular interactions holding the co-crystal lattice together. researchgate.net This makes ssNMR an essential tool for confirming co-crystal formation at the molecular level. researchgate.net

Infrared (IR) spectroscopy, often utilizing the Fourier-Transform (FTIR) technique, is a rapid and effective method for identifying functional groups and probing intermolecular interactions, especially hydrogen bonding, in the solid state. nih.gov When a co-crystal of this compound is formed, changes in the vibrational frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups are typically observed. researchgate.netmdpi.com

The formation of hydrogen bonds in a co-crystal lattice alters the bond strength and vibrational energy of the involved functional groups. researchgate.netnih.gov This is reflected in the IR spectrum as shifts in peak positions, changes in peak shape, or the appearance of new peaks. researchgate.net For instance, a shift in the strong carbonyl stretching band of the carboxylic acid group in this compound to a different wavenumber in the co-crystal spectrum is a strong indicator of its participation in a new hydrogen-bonding network, thus confirming co-crystal formation. researchgate.net

Table 2: Typical IR Spectral Shifts in this compound Co-crystal Formation

| Functional Group | Typical Wavenumber (Pure 4-FMA) | Observed Change in Co-crystal | Interpretation |

|---|---|---|---|

| Carboxyl O-H Stretch | Broad band, ~3000 cm-1 | Shift and/or broadening | Alteration of hydrogen bonding environment |

| Carboxyl C=O Stretch | ~1700-1725 cm-1 | Shift to lower or higher frequency | Participation in new hydrogen bonds researchgate.netmdpi.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. phcogres.com The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nih.gov The molecular ion peak corresponds to its molecular weight, and fragment ions provide structural information. For instance, a prominent peak at m/z 125 is often observed for this compound. nih.gov

While GC-MS is primarily used for volatile compounds, derivatization techniques can be employed for less volatile molecules like this compound. thepharmajournal.com More advanced MS techniques, such as Ion-Mobility Mass Spectrometry (IMS), have been used for the chiral discrimination of mandelic acid and its derivatives by forming diastereomeric complexes with cyclodextrins and metal ions. nih.gov This approach allows for the rapid differentiation of enantiomers based on their different shapes and collision cross-sections. nih.gov

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of materials. mdpi.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For the characterization of this compound and its co-crystals, DSC is invaluable for detecting phase transitions, primarily melting. researchgate.net

The formation of a co-crystal results in a new crystalline lattice with a unique melting point that is typically different from the melting points of the individual components. nih.govmdpi.com A DSC thermogram of a successful co-crystal will show a single, sharp endothermic peak corresponding to its melting point. mdpi.com This is often considered strong evidence of co-crystal formation, especially when corroborated with spectroscopic data like XRPD. researchgate.net In a study of halogenated mandelic acids, DSC was used to confirm that the co-crystals formed with Levetiracetam exhibited distinct melting points different from the starting materials. researchgate.net

Table 3: Illustrative DSC Data for Co-crystal Analysis

| Sample | Onset Melting Point (°C) | Peak Melting Point (°C) | Interpretation |

|---|---|---|---|

| This compound | Tm1 | Tp1 | Melting point of pure API |

| Co-former | Tm2 | Tp2 | Melting point of pure co-former |

| Physical Mixture (1:1) | Tm1 and/or Tm2 | Tp1 and/or Tp2 | Shows melting of individual components |

Validation of Enantiomeric Purity

Since this compound is a chiral compound, validating the enantiomeric purity of a sample is crucial, especially in pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or harmful. mdpi.com Chiral chromatography is the primary method for separating and quantifying enantiomers. youtube.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for this purpose. nih.govscielo.br The method relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the column, leading to different retention times and thus separation. youtube.comchiraltech.com A study on the resolution of racemic this compound via co-crystallization with Levetiracetam used chiral HPLC to measure the optical purity and enantiomeric excess (%e.e.) of the resulting product. nih.gov The results demonstrated that the (S)-enantiomer could be successfully separated from the (R)-enantiomer, with the optical purity of the resolved (R)-4-FMA reaching up to 90%. nih.gov Gas chromatography (GC) on chiral columns can also be employed for the enantioseparation of mandelic acid derivatives. mdpi.com These methods are essential for quality control and for validating the effectiveness of chiral resolution processes. mdpi.com

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-Fluoromandelic acid (4-FMA) relevant to its use in chiral resolution studies?

- Answer : 4-FMA (C₈H₇FO₃, molecular weight 170.14) is a halogenated derivative of mandelic acid with a fluorine substituent at the para position of the aromatic ring. Its polarity, acidity (pKa ~3.2 for the hydroxyl group), and hydrogen-bonding capacity are critical for interactions in chiral co-crystallization . The fluorine atom's electron-withdrawing nature influences its solubility in organic solvents and its enantioselective binding with resolving agents like levetiracetam (LEV) .

Q. What spectroscopic methods are used to characterize 4-FMA and its enantiomers?

- Answer : Nuclear Magnetic Resonance (NMR) is pivotal for structural confirmation, particularly -NMR to assess fluorine's electronic environment. Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to determine enantiomeric excess (%e.e.). Differential Scanning Calorimetry (DSC) and X-ray crystallography validate co-crystal formation and purity .

Q. What are the common methods for resolving enantiomers of halogenated mandelic acids like 4-FMA?

- Answer : Enantiospecific co-crystallization with resolving agents (e.g., LEV) is a primary method. The process involves dissolving racemic 4-FMA and LEV in a solvent (e.g., ethanol/water mixtures), followed by controlled crystallization. LEV selectively co-crystallizes with the (R)-enantiomer of 4-FMA, achieving up to 94% resolution efficiency under optimized conditions . Alternative methods include enzymatic resolution or chiral stationary phases in chromatography .

Advanced Research Questions

Q. How do experimental variables such as molar ratios and temperature influence the co-crystallization efficiency of 4-FMA with resolving agents?

- Answer : Key variables include:

- Molar ratio : A 1:1 ratio of LEV to 4-FMA maximizes enantioselectivity, as excess LEV may induce non-specific binding .

- Temperature : Lower crystallization temperatures (5–10°C) favor slower nucleation, improving crystal purity and %e.e. values .

- Solvent composition : Ethanol/water (3:1 v/v) optimizes solubility and co-crystal stability. Systematic screening via phase diagrams is recommended .

Q. How can researchers address discrepancies in enantiomeric excess (%e.e.) values observed during resolution of 4-FMA?

- Answer : Discrepancies may arise from kinetic vs. thermodynamic control during crystallization. To mitigate:

- Replicate trials : Conduct ≥3 independent experiments to assess variability .

- Statistical analysis : Apply t-tests or ANOVA to evaluate significance of %e.e. differences .

- Post-crystallization analysis : Use DSC to detect polymorphic impurities and HPLC to verify chiral purity .

Q. What computational approaches are used to predict co-crystal formation between 4-FMA and chiral resolving agents?

- Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model hydrogen-bonding interactions between 4-FMA’s hydroxyl group and LEV’s amide moiety. Crystal structure prediction (CSP) software (e.g., Mercury) aids in identifying stable co-crystal configurations .

Methodological Considerations

- Data Collection : Maintain detailed records of solvent volumes, crystallization times, and temperature gradients to ensure reproducibility .

- Literature Review : Use academic databases (SciFinder, Reaxys) to compare 4-FMA’s resolution efficiency with structurally similar compounds (e.g., 4-ClMA, 4-BrMA) .

- Ethical Compliance : Adhere to FAIR principles for data management; deposit raw NMR and HPLC datasets in repositories like Chemotion .

Retrosynthesis Analysis